molecular formula C24H29FN4O2 B583754 6-Methylrisperidone CAS No. 1346602-28-5

6-Methylrisperidone

Cat. No.: B583754
CAS No.: 1346602-28-5
M. Wt: 424.52
InChI Key: OGYZXUJCZWNPPY-UHFFFAOYSA-N
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Description

6-Methylrisperidone is a derivative of risperidone, an atypical antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and bipolar disorder, similar to its parent compound, risperidone .

Mechanism of Action

Target of Action

6-Methylrisperidone, like its parent compound risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception .

Mode of Action

This compound acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . By binding to these receptors, it inhibits their activity, thereby reducing overactivity of central mesolimbic pathways and mesocortical pathways . This action helps to alleviate symptoms of conditions like schizophrenia and bipolar disorder .

Biochemical Pathways

It is known that the drug’s antagonistic action on d2 and 5-ht2a receptors can influence various downstream effects, including the modulation of dopamine and serotonin neurotransmission . This can lead to changes in neuronal firing rates and patterns, ultimately affecting behavior and cognition .

Pharmacokinetics

Risperidone, from which this compound is derived, is metabolized primarily by the enzyme cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . The pharmacokinetics of risperidone and its metabolites can be influenced by the activity of CYP2D6, which can vary among individuals due to genetic polymorphisms . This can affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopaminergic and serotonergic neurotransmission . By reducing the overactivity of these pathways, this compound can help to normalize neuronal activity and alleviate symptoms of mental health disorders .

Action Environment

Environmental factors can potentially influence the action, efficacy, and stability of this compound, although specific studies on this topic are lacking. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations (such as CYP2D6 polymorphisms) can influence drug metabolism and response

Biochemical Analysis

Biochemical Properties

6-Methylrisperidone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an antagonist to dopamine D2 and serotonin 5-HT2A receptors . These interactions are crucial for its antipsychotic effects. The compound’s binding to these receptors inhibits the overactivity of dopaminergic and serotonergic pathways, which are often implicated in psychiatric disorders .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of dopamine and serotonin receptors, leading to changes in intracellular signaling cascades . This modulation affects gene expression patterns and can alter cellular metabolism, particularly in neurons. The compound’s impact on these pathways is essential for its therapeutic effects in treating psychiatric conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2 and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound reduces the overactivity of dopaminergic and serotonergic pathways . This inhibition leads to decreased neurotransmitter release and altered neuronal signaling. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can impact cellular processes . Long-term exposure to the compound may lead to adaptive changes in cellular signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter activity without causing significant adverse effects . Higher doses can lead to toxic effects, including metabolic disturbances and altered glucose metabolism . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 . The compound is converted into its active metabolite, 9-hydroxyrisperidone, which retains similar pharmacological properties . The metabolic pathways of this compound involve various enzymes and cofactors that influence its bioavailability and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are essential for its localization and accumulation in target tissues, particularly the brain .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and can be transported to the nucleus, where it may affect gene expression . Post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its therapeutic effects .

Chemical Reactions Analysis

Types of Reactions: 6-Methylrisperidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYZXUJCZWNPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-28-5
Record name 6-Methylrisperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLRISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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